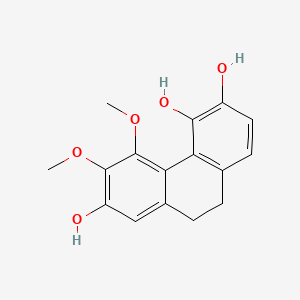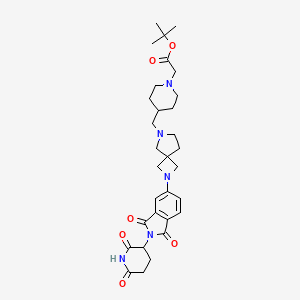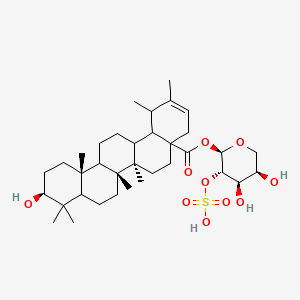
Anticancer agent 149
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 149 is a compound isolated from the rhizome of Dioscorea membranacea, a plant known for its medicinal properties. This compound exhibits selective cytotoxic activity against MCF-7 cells, a type of breast cancer cell line, with an IC50 value of 31.41 μM . The molecular formula of this compound is C16H16O5, and it belongs to the class of phenols and polyphenols .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 149 involves the extraction from the rhizome of Dioscorea membranacea. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the active compound. The crude extract is then subjected to various chromatographic techniques to purify this compound .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction and purification processes. This could include the use of high-performance liquid chromatography (HPLC) and other advanced separation techniques to ensure the purity and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 149 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 149 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of phenolic compounds.
Biology: Investigated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its selective cytotoxicity.
Industry: Potentially used in the development of anticancer drugs and formulations
Wirkmechanismus
The mechanism of action of Anticancer agent 149 involves the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK pathway. The compound also targets specific molecular markers such as Bax, Bcl-2, and caspase-3 proteins, which are involved in the regulation of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 149 can be compared with other similar compounds, such as:
Curcumin: A polyphenolic compound with anticancer properties, known for its ability to modulate multiple signaling pathways.
Resveratrol: Another polyphenol with anticancer activity, particularly known for its effects on the PI3K/Akt pathway.
Quercetin: A flavonoid with anticancer properties, known for its ability to induce apoptosis and inhibit cell proliferation
This compound is unique due to its selective cytotoxicity against specific cancer cell lines and its origin from a medicinal plant, Dioscorea membranacea .
Eigenschaften
Molekularformel |
C16H16O5 |
|---|---|
Molekulargewicht |
288.29 g/mol |
IUPAC-Name |
3,4-dimethoxy-9,10-dihydrophenanthrene-2,5,6-triol |
InChI |
InChI=1S/C16H16O5/c1-20-15-11(18)7-9-4-3-8-5-6-10(17)14(19)12(8)13(9)16(15)21-2/h5-7,17-19H,3-4H2,1-2H3 |
InChI-Schlüssel |
KTEWNCIIDZFOCY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2CCC3=C(C2=C1OC)C(=C(C=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)


![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)



![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
